Numidargistat dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

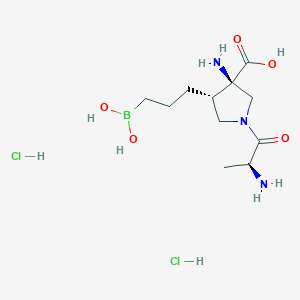

(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BN3O5.2ClH/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18;;/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18);2*1H/t7-,8-,11-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSLCSYZAQTXGU-DVVKEHQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24BCl2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Numidargistat Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase, with demonstrated activity against both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3][4] It is being investigated as an immuno-oncology agent, primarily for its potential to reverse myeloid cell-mediated immune suppression within the tumor microenvironment.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Mechanism of Action

Numidargistat's primary mechanism of action is the competitive inhibition of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[2][5] Myeloid-derived suppressor cells (MDSCs), which are abundant in the tumor microenvironment, express high levels of arginase.[5] This enzymatic activity depletes the local concentration of L-arginine, an amino acid that is essential for the proliferation and activation of T-cells and Natural Killer (NK) cells.[5]

By inhibiting arginase, Numidargistat restores L-arginine levels, thereby overcoming this immunosuppressive mechanism.[2][5] The increased availability of L-arginine promotes T-cell and NK-cell mediated anti-tumor immunity.[5] Furthermore, L-arginine is a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a molecule with various roles in the immune response. Numidargistat has been shown to not inhibit NOS isoforms.[3] Preclinical studies have demonstrated that Numidargistat is not directly cytotoxic to cancer cells, and its anti-tumor efficacy is immune-mediated.[6]

The following diagram illustrates the signaling pathway affected by Numidargistat:

Quantitative Data

The inhibitory potency of Numidargistat has been quantified against both recombinant and native human arginase from various sources.

| Target | Source | IC50 (nM) |

| Arginase 1 | Recombinant Human | 86[1][2][4] |

| Arginase 2 | Recombinant Human | 296[1][2][4] |

| Arginase 1 (native) | Human Granulocyte Lysate | 178[1][4] |

| Arginase 1 (native) | Human Erythrocyte Lysate | 116[1][4] |

| Arginase 1 (native) | Human Hepatocyte Lysate | 158[1][4] |

| Arginase 1 (native) | Cancer Patient Plasma | 122[1][4] |

| Cell Line | IC50 (µM) |

| Human HepG2 | 32[1][4] |

| Human K562 | 139[1][4] |

| Primary Human Hepatocytes | 210[1][4] |

Experimental Protocols

Recombinant Arginase Activity Assay

This assay determines the in vitro potency of Numidargistat against purified arginase enzymes.

-

Enzymes and Reagents:

-

Recombinant full-length human Arginase 1.

-

Recombinant human Arginase 2 (amino acids 23-254).

-

Reaction Buffer: 137 mM NaCl, 2.7 mM KCl, 8 mM Na₂HPO₄, 2 mM KH₂PO₄, 0.005% Triton X-100, 0.5 mM DTT, 0.5 mM MgCl₂, 0.1 mM CaCl₂, and L-arginine (160 μM or 20 mM), pH 7.4.

-

This compound (dose-titration).

-

Urea detection kit or mass spectrometry for ornithine quantification.[3]

-

-

Procedure:

-

Assays are performed with 2 nM Arginase 1 or 4 nM Arginase 2 in the reaction buffer.

-

A dose-titration of Numidargistat is added to the enzyme solution.

-

The reaction is initiated by the addition of L-arginine.

-

The mixture is incubated at 37°C for 30 minutes.[3]

-

The reaction is stopped, and the amount of urea or ornithine produced is quantified.

-

IC50 values are calculated by fitting the data to a four-parameter equation.[3]

-

Intracellular Arginase Activity Assay

This assay measures the ability of Numidargistat to inhibit arginase within cancer cells.

-

Cell Lines and Media:

-

HepG2 or K-562 human cancer cell lines.

-

SILAC RPMI-1640 media supplemented with 5% heat-inactivated and dialyzed FBS, antibiotics/anti-mycotic, 10 mM L-arginine, 0.27 mM L-lysine, and 2 mM L-glutamine.[1]

-

-

Procedure:

-

HepG2 cells are seeded at 100,000 cells per well one day prior to treatment. K-562 cells are seeded at 200,000 cells per well on the day of treatment.[1]

-

Cells are treated with a dose-titration of Numidargistat.

-

The medium is harvested after 24 hours.[1]

-

The amount of urea generated in the medium is determined. Wells containing media without cells serve as background controls.[1]

-

In Vivo Murine Syngeneic Tumor Model (CT26)

This protocol outlines a typical preclinical study to evaluate the anti-tumor efficacy of Numidargistat in an immunocompetent mouse model.

-

Animal Model and Tumor Cells:

-

BALB/c mice.

-

CT26 murine colon carcinoma cells.[7]

-

-

Procedure:

-

1 x 10⁶ CT26 cells are injected subcutaneously into the flank of each mouse.[3]

-

Treatment begins one day after tumor implantation.

-

Numidargistat is administered by oral gavage at 100 mg/kg twice daily. The control group receives a vehicle (water).[3]

-

For combination studies, an anti-PD-L1 antibody (5 mg/kg) is injected intraperitoneally on specified days (e.g., days 5, 7, 9, 11, 13, and 15).[3]

-

Tumor volume is measured three times a week using calipers.

-

Animals are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or become necrotic.[3]

-

At the end of the study, tumors can be harvested for analysis of immune cell infiltration and gene expression.

-

Conclusion

This compound is a potent inhibitor of arginase 1 and 2, acting to reverse the immunosuppressive effects of myeloid-derived suppressor cells within the tumor microenvironment. By restoring L-arginine levels, it promotes the anti-tumor activity of T-cells and NK cells. Preclinical data supports its potential as a monotherapy and in combination with other immunotherapies and chemotherapies. The well-defined mechanism of action and encouraging preclinical results have led to its investigation in multiple clinical trials for various solid tumors.[8][9] This technical guide provides a foundational understanding of Numidargistat for researchers and professionals in the field of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. bmjoncology.bmj.com [bmjoncology.bmj.com]

The Role of Numidargistat Dihydrochloride in Arginase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Numidargistat dihydrochloride, also known as CB-1158, is a potent, orally bioavailable small-molecule inhibitor of the arginase enzymes, ARG1 and ARG2.[1] Arginase inhibition has emerged as a promising strategy in immuno-oncology. By blocking the enzymatic activity of arginase, Numidargistat restores L-arginine levels within the tumor microenvironment (TME), thereby enhancing the anti-tumor immune response. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its place in the landscape of arginase inhibitors.

Introduction to Arginase and Its Role in Cancer

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. In mammals, two isoforms exist: ARG1, a cytosolic enzyme primarily found in the liver as part of the urea cycle, and ARG2, a mitochondrial enzyme expressed in various tissues.[2] In the context of cancer, tumor cells and associated immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2 macrophages, upregulate arginase expression. This leads to the depletion of L-arginine in the TME, an amino acid essential for T-cell proliferation and function.[3] L-arginine deprivation impairs T-cell receptor (TCR) signaling, specifically by downregulating the CD3ζ chain, a critical component for signal transduction, leading to T-cell anergy and immune evasion by the tumor.[4][5][6]

This compound: Mechanism of Action

Numidargistat is a competitive inhibitor of both ARG1 and ARG2.[7] By binding to the active site of the arginase enzyme, it prevents the hydrolysis of L-arginine. This leads to an increase in the extracellular concentration of L-arginine, which can then be utilized by immune cells, particularly T-cells. The restoration of L-arginine levels reverses the immunosuppressive effects of arginase-expressing myeloid cells, promoting T-cell proliferation, cytokine production, and ultimately, an anti-tumor immune response.[8]

Signaling Pathway of Arginase Inhibition

The primary signaling pathway affected by Numidargistat is the L-arginine-dependent T-cell activation pathway. In the TME, high arginase activity depletes L-arginine, leading to reduced expression of the TCR CD3ζ chain and impaired T-cell proliferation. Numidargistat blocks this process, restoring L-arginine levels and allowing for normal T-cell activation and function.

Quantitative Data on Arginase Inhibitors

The following tables summarize the in vitro inhibitory activity of this compound and a next-generation arginase inhibitor, OATD-02, for comparison.

Table 1: In Vitro Inhibitory Activity of this compound (CB-1158)

| Target | IC50 (nM) | Source |

| Recombinant Human Arginase 1 | 86 | [1][7] |

| Recombinant Human Arginase 2 | 296 | [1][7] |

| Native Arginase 1 (Human Granulocyte Lysate) | 178 | [1] |

| Native Arginase 1 (Human Erythrocyte Lysate) | 116 | [1] |

| Native Arginase 1 (Human Hepatocyte Lysate) | 158 | [1] |

| Native Arginase 1 (Cancer Patient Plasma) | 122 | [1] |

| Cellular Arginase (Human HepG2 cells) | 32,000 | [1] |

| Cellular Arginase (Human K562 cells) | 139,000 | [1] |

| Cellular Arginase (Primary Human Hepatocytes) | 210,000 | [1] |

Table 2: In Vitro Inhibitory Activity of OATD-02

| Target | IC50 (nM) | Source |

| Recombinant Human Arginase 1 | 20 | [9] |

| Recombinant Human Arginase 2 | 39 | [9] |

| Recombinant Mouse Arginase 1 | 39 | [9] |

| Recombinant Rat Arginase 1 | 28 | [9] |

| Cellular Arginase (Murine BMDM cells) | 912.9 | [9] |

| Cellular Arginase (Human ARG2 in CHO-K1 cells) | 171.6 | [9] |

| Cellular Arginase (Human Primary Hepatocytes) | 13,000 | [9] |

Table 3: In Vivo Efficacy of this compound (100 mg/kg, p.o., twice daily)

| Mouse Model | Outcome | Source |

| CT26 Cancer Cells | Increased tumor-infiltrating cytotoxic cells, decreased myeloid cells, and inhibited tumor growth in combination with PD-L1 blockade or LY188011. | [1] |

Table 4: Pharmacokinetics of OATD-02 (10 mg/kg, oral gavage)

| Species | Oral Bioavailability (%) | Source |

| Mouse | 13 | [9][10] |

| Rat | 30 | [9][10] |

| Dog | 61 | [9][10] |

Experimental Protocols

In Vitro Arginase Inhibition Assay (Recombinant Enzyme)

This protocol is adapted from methodologies described in the literature for determining the IC50 of arginase inhibitors.[11]

Materials:

-

Recombinant human ARG1 or ARG2

-

Arginase Assay Buffer (e.g., 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4)

-

MnCl₂ (enzyme cofactor)

-

L-arginine hydrochloride (enzyme substrate)

-

This compound or other test inhibitors

-

Urea detection reagent (e.g., containing o-phthaldialdehyde and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in Arginase Assay Buffer.

-

In a 96-well plate, add the recombinant arginase enzyme, MnCl₂, and the test inhibitor dilutions.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding L-arginine.

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding an acidic solution).

-

Add the urea detection reagent to each well and incubate at room temperature for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 515 nm) using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cellular Arginase Inhibition Assay (in Macrophages)

This protocol is based on methods for assessing intracellular arginase activity.[11][12]

Materials:

-

Bone marrow-derived macrophages (BMDMs) or other suitable cell line

-

Cell culture medium (e.g., DMEM) with supplements

-

M-CSF for macrophage differentiation

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors and 0.4% Triton X-100)

-

Arginase activation solution (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MnCl₂)

-

L-arginine solution (0.5 M, pH 9.7)

-

Urea detection reagents

-

96-well plate

-

Plate reader

Procedure:

-

Culture and differentiate macrophages in a 96-well plate.

-

Treat the cells with various concentrations of the arginase inhibitor for a specified duration (e.g., 24 hours).

-

Wash the cells with PBS and lyse them using the lysis buffer.

-

Activate the arginase in the cell lysate by adding the arginase activation solution and heating at 55°C for 10 minutes.

-

Initiate the arginase reaction by adding the L-arginine solution and incubate at 37°C for 1-2 hours.

-

Stop the reaction and measure the urea produced as described in the in vitro assay protocol.

-

Determine the IC50 value for cellular arginase inhibition.

In Vivo Tumor Growth Inhibition Study (Mouse Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of arginase inhibitors in a syngeneic mouse model.[13][14]

Materials:

-

Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

-

Tumor cell line (e.g., CT26 colon carcinoma or 3LL lung carcinoma)

-

This compound formulated for oral or intraperitoneal administration

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the arginase inhibitor (e.g., 100 mg/kg, p.o., twice daily) and vehicle control according to the study design.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Analyze the tumor growth data to determine the therapeutic efficacy of the inhibitor.

Experimental and Drug Discovery Workflows

The discovery and development of an arginase inhibitor like Numidargistat follows a structured workflow.

Conclusion

This compound is a first-generation dual arginase inhibitor that has demonstrated the potential of targeting L-arginine metabolism for cancer immunotherapy. While it shows potent inhibition of recombinant arginase, its lower intracellular activity has led to the development of next-generation inhibitors like OATD-02 with improved cellular potency and pharmacokinetic properties. The continued investigation of arginase inhibitors, alone and in combination with other immunotherapies, holds significant promise for the treatment of various cancers. This guide provides a foundational understanding for researchers and drug developers working in this exciting field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Regulation of T cell receptor CD3zeta chain expression by L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Helicobacter pylori arginase inhibits T cell proliferation and reduces the expression of the TCR zeta-chain (CD3zeta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. OATD-02: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Quantitative Assessment of Macrophage Functions in Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

The discovery and development of CB-1158 (Numidargistat)

An In-depth Technical Guide to the Discovery and Development of CB-1158 (Numidargistat)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CB-1158, also known as Numidargistat or INCB01158, is a first-in-class, orally bioavailable, small-molecule inhibitor of the enzyme arginase. Developed by Calithera Biosciences and later in collaboration with Incyte Corporation, CB-1158 was designed as an immuno-oncology agent to counteract the immunosuppressive effects of the tumor microenvironment (TME).[1][2] The primary mechanism of action involves the inhibition of arginase 1 (ARG1), an enzyme highly expressed by myeloid-derived suppressor cells (MDSCs) and other myeloid cells in the TME. By depleting local L-arginine, arginase suppresses the proliferation and effector function of anti-tumor immune cells, such as T-cells and Natural Killer (NK) cells. CB-1158 was developed to reverse this metabolic checkpoint, restore L-arginine levels, and thereby enhance anti-tumor immunity. Preclinical studies demonstrated potent single-agent and combination efficacy in various syngeneic mouse models. However, subsequent Phase I/II clinical trials, while confirming on-target pharmacodynamic activity and a tolerable safety profile, showed limited anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors.[3][4] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of CB-1158.

Discovery and Rationale

The discovery of CB-1158 was predicated on the understanding that metabolic processes within the TME are critical regulators of immune responses.

The Role of Arginase in Tumor Immune Evasion

L-arginine is a semi-essential amino acid crucial for the function of lymphocytes. It is a substrate for two key enzymes: nitric oxide synthase (NOS), which produces nitric oxide vital for T-cell signaling and effector functions, and arginase (ARG), which hydrolyzes L-arginine into L-ornithine and urea.[5][6] In many types of tumors, infiltrating myeloid cells, particularly MDSCs, neutrophils, and macrophages, express high levels of ARG1.[7] This high arginase activity depletes L-arginine in the local TME, effectively starving T-cells and NK cells of a critical nutrient.[7][8] This L-arginine deprivation leads to:

-

Arrest of T-cell proliferation.[7]

-

Downregulation of the T-cell receptor (TCR) CD3ζ chain, impairing TCR signaling.[9]

-

Reduced production of pro-inflammatory cytokines.[9]

This process represents a significant mechanism of tumor immune evasion.[7][10] Consequently, inhibiting arginase emerged as a promising therapeutic strategy to reverse this immunosuppressive mechanism and restore anti-tumor immunity.[5][6]

Development of a Potent and Selective Arginase Inhibitor

The development of arginase inhibitors has evolved over generations, with early compounds suffering from poor pharmacokinetic profiles.[11] A significant advancement came with the design of boronic acid analogs of L-arginine, such as (2)-S-amino-6-boronohexanoic acid (ABH), which act as transition-state mimetics and potent orthosteric binders.[5][11] CB-1158 was developed from this class of compounds as a potent, selective, and orally bioavailable small-molecule inhibitor of arginase.[9][12] It was specifically designed to inhibit extracellular arginase activity in the TME.[12][13]

Mechanism of Action

CB-1158 functions by competitively inhibiting arginase, primarily ARG1, which is the isoform predominantly expressed by immunosuppressive myeloid cells. This inhibition blocks the hydrolysis of L-arginine, leading to a localized increase in its concentration within the TME. The restoration of L-arginine levels reverses the metabolic suppression of immune cells, allowing T-cells and NK cells to proliferate, activate, and mount an effective anti-tumor response.[7][9][14] The efficacy of CB-1158 is therefore not due to direct cytotoxicity to cancer cells but is mediated by the host's immune system.[7][10]

Preclinical Development

Comprehensive preclinical studies were conducted to evaluate the potency, efficacy, and mechanism of CB-1158.

In Vitro Potency and Activity

CB-1158 demonstrated potent inhibition of recombinant and native human arginase. The compound was significantly more potent against ARG1 than ARG2. It effectively blocked arginase activity from various cellular sources, including human granulocytes, which are known to suppress T-cell function.[9][15]

Table 1: In Vitro Inhibitory Potency of CB-1158

| Target Enzyme/Cell Source | IC₅₀ (nM) |

|---|---|

| Recombinant Human Arginase 1 | 86 - 98 |

| Recombinant Human Arginase 2 | 249 - 296 |

| Endogenous Arginase (Human Neutrophils) | 160 |

| Endogenous Arginase (Human Granulocyte Lysate) | 178 |

| Endogenous Arginase (Human Erythrocyte Lysate) | 116 |

| Endogenous Arginase (Human Hepatocyte Lysate) | 158 |

| Arginase in Cancer Patient Plasma | 122 |

Data compiled from multiple sources.[7][9][15][16]

In Vivo Pharmacokinetics, Pharmacodynamics, and Efficacy

CB-1158 showed favorable oral bioavailability and pharmacokinetic properties in rodents.[7][14][17] Twice-daily oral dosing led to sustained pharmacodynamic effects, characterized by a dose-dependent increase in plasma and tumor L-arginine levels.[7][9][17]

CB-1158 demonstrated significant single-agent anti-tumor efficacy in multiple syngeneic mouse tumor models, including Lewis Lung carcinoma (LLC1), Madison-109 lung carcinoma, B16F10 melanoma, and CT26 colon carcinoma.[9][10] The anti-tumor activity was confirmed to be immune-mediated, as the drug had no effect in immunocompromised (SCID) mice.[7][10][14] Furthermore, depletion of CD8+ T cells or NK cells abrogated the efficacy of CB-1158, confirming that these immune cell subsets are required for its anti-tumor effect.[10]

Combination Therapies

The immune-modulating mechanism of CB-1158 provided a strong rationale for combining it with other anti-cancer agents. Preclinical studies showed enhanced or synergistic anti-tumor activity when CB-1158 was combined with:

These combinations often resulted in increased infiltration of CD8+ T cells and NK cells into the tumor, along with elevated levels of pro-inflammatory cytokines and chemokines.[7][10]

Experimental Protocols

Arginase Inhibition Assay

-

Objective: To determine the IC₅₀ of CB-1158 against recombinant arginase.

-

Protocol:

-

Recombinant human ARG1 or ARG2 is incubated with a dose-titration of CB-1158 for a defined period (e.g., 1 hour) at 37°C in a reaction buffer containing a manganese cofactor (e.g., 200 µM MnCl₂).[18]

-

The substrate, L-arginine (e.g., 10 mM), is added to initiate the enzymatic reaction.[18]

-

The reaction is allowed to proceed for a specific time and then stopped.

-

The amount of urea or L-ornithine produced is quantified. Urea production can be measured colorimetrically. L-ornithine can be measured using methods like Rapid-Fire mass spectrometry.[5]

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

T-Cell Proliferation Assay (Co-culture System)

-

Objective: To assess the ability of CB-1158 to reverse myeloid cell-mediated suppression of T-cell proliferation.

-

Protocol:

-

Isolate human T-cells and myeloid cells (e.g., neutrophils or MDSCs) from peripheral blood.

-

Activate T-cells using anti-CD3/CD28 beads or other stimuli.

-

Co-culture the activated T-cells with the myeloid cells at a specific ratio in the presence of a dose-titration of CB-1158 or vehicle control.[9]

-

After a period of incubation (e.g., 3-5 days), measure T-cell proliferation using methods such as [³H]-thymidine incorporation or CFSE dye dilution assays.

-

The reversal of suppression is quantified by the increase in T-cell proliferation in the presence of CB-1158 compared to the vehicle control.[9]

-

In Vivo Syngeneic Mouse Model Workflow

-

Objective: To evaluate the single-agent and combination anti-tumor efficacy of CB-1158.

-

Protocol:

-

Tumor Implantation: Syngeneic tumor cells (e.g., CT26, LLC) are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).

-

Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, CB-1158, Combination Agent, CB-1158 + Combination).

-

Dosing: CB-1158 is administered orally, typically twice daily (e.g., 100 mg/kg).[15][19] Combination agents (e.g., anti-PD-1 antibody) are administered according to their established schedules.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size limit. Tumors and blood may be collected for pharmacodynamic and immune profiling analysis (e.g., flow cytometry, cytokine analysis, LC/MS for arginine levels).[17]

-

Clinical Development

The preclinical data supported the advancement of CB-1158 into clinical trials. The primary study was a first-in-human Phase 1/2 trial, NCT02903914.[20][21]

Phase 1/2 Study (NCT02903914)

-

Design: An open-label, dose-escalation and expansion study evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of CB-1158 (INCB001158) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced/metastatic solid tumors.[3][22]

-

Dosing: CB-1158 was administered orally twice daily in 28-day cycles for monotherapy or 21-day cycles for the combination therapy.[3][22] Doses ranged from 50 mg to 150 mg twice daily.[4][23]

Clinical Pharmacokinetics and Pharmacodynamics

The clinical trial confirmed that CB-1158 was rapidly absorbed and demonstrated on-target activity.[21][22]

Table 2: Summary of Clinical Pharmacokinetic & Pharmacodynamic Data

| Parameter | Value / Observation | Dose Level |

|---|---|---|

| Pharmacokinetics | ||

| Time to Max Concentration (Tₘₐₓ) | ~4 hours | 50 & 100 mg |

| Half-life (t₁/₂) | ~6 hours | 50 & 100 mg |

| Steady-State Trough Level (Cₘᵢₙ) | 1.6 µM | 50 mg |

| 4.5 µM | 100 mg | |

| Pharmacodynamics | ||

| Plasma Arginase Inhibition | >90% | 50 & 100 mg |

| Plasma Arginine Increase (Fold) | 2.4-fold | 50 mg |

| 4.0-fold | 100 mg |

Data from the initial Phase 1 monotherapy cohorts.[21][22]

Safety and Tolerability

CB-1158 was generally well-tolerated both as a monotherapy and in combination with pembrolizumab.[3][21][23]

-

Monotherapy: Treatment-related adverse events were mostly Grade 1, including fatigue and nausea. No dose-limiting toxicities (DLTs) or drug-related Grade 3 adverse events were reported in the initial dose-escalation cohorts.[21][22][23]

-

Combination Therapy: The most common related adverse events were diarrhea and fatigue.[3]

Clinical Efficacy

Despite the promising preclinical data and clear on-target PD effects in patients, the clinical anti-tumor activity of CB-1158 was limited.[3]

-

Monotherapy: Limited objective responses were observed.[3][13]

-

Combination with Pembrolizumab: The addition of CB-1158 did not appear to significantly improve the efficacy of pembrolizumab. Response rates did not exceed the expected background rates for pembrolizumab monotherapy in the given tumor types.[3][4]

The study concluded that while arginase inhibition with CB-1158 was well-tolerated and achieved its pharmacodynamic goal of increasing plasma arginine, this did not translate into significant clinical benefit.[3]

Summary and Future Perspectives

The development of CB-1158 (Numidargistat) represents a well-designed, mechanism-based approach to cancer immunotherapy. It successfully progressed from a strong preclinical rationale to a clinical-stage asset that demonstrated excellent on-target engagement in humans.

Key Learnings:

-

Successes: CB-1158 proved to be a potent, orally bioavailable arginase inhibitor that was well-tolerated and effectively increased systemic L-arginine levels, confirming the therapeutic hypothesis at a pharmacodynamic level.[21][24]

-

Challenges: The disconnect between robust preclinical efficacy in mouse models and the limited anti-tumor activity in human trials highlights the complexities of translating metabolic immuno-oncology drugs.[3] This suggests that simply increasing extracellular arginine may be insufficient to overcome the multifaceted immunosuppressive landscape of advanced human tumors.

The experience with CB-1158 has paved the way for the development of next-generation arginase inhibitors, such as OATD-02, which feature dual ARG1/ARG2 inhibition and potentially better intracellular activity, aiming to address a broader range of arginase-driven immunosuppressive and tumor-intrinsic metabolic pathways.[13][25][26] The journey of CB-1158 provides critical insights for the future development of therapies targeting amino acid metabolism in oncology.

References

- 1. Incyte and Calithera Biosciences Announce Global [globenewswire.com]

- 2. Incyte & Calithera Biosciences Announce Global Collaboration [drug-dev.com]

- 3. bmjoncology.bmj.com [bmjoncology.bmj.com]

- 4. Numidargistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Discovery of non-boronic acid arginase 1 inhibitors through virtual screening - American Chemical Society [acs.digitellinc.com]

- 6. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Immune suppression - ACIR Journal Articles [acir.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. researchgate.net [researchgate.net]

- 22. ascopubs.org [ascopubs.org]

- 23. Calithera Biosciences Release: CB-1158 (INCB01158) Phase I Solid Tumor Data Presented At The ASCO Annual Meeting - BioSpace [biospace.com]

- 24. Calithera To Receive 12M Milestone Payment From Incyte For Achievement Of Pharmacokinetic And Pharmacodynamic Goals In Phase 1 Study [clinicalleader.com]

- 25. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Impact of Numidargistat Dihydrochloride on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to its immunosuppressive nature. A key mechanism contributing to this immunosuppression is the depletion of L-arginine, an amino acid crucial for T-cell function, by the enzyme arginase. Numidargistat dihydrochloride (also known as CB-1158 or INCB001158) is a potent, orally bioavailable small-molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2). This technical guide details the mechanism of action of Numidargistat, its impact on the tumor microenvironment, and a summary of its preclinical and clinical findings.

Introduction

The enzyme arginase is overexpressed in the tumor microenvironment by various cell types, including myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and neutrophils.[1] Arginase catalyzes the hydrolysis of L-arginine to ornithine and urea, thereby depleting the local concentration of L-arginine.[2][3][4] This L-arginine depletion impairs T-cell proliferation and function by downregulating the expression of the CD3ζ chain, a critical component of the T-cell receptor complex.[2] By inhibiting arginase, this compound aims to restore L-arginine levels within the TME, thereby enhancing anti-tumor immune responses.[3][4]

Mechanism of Action

This compound is a competitive inhibitor of arginase. By blocking the active site of both ARG1 and ARG2, it prevents the breakdown of L-arginine.[5][6] The restoration of L-arginine levels in the TME has two primary anti-tumor effects:

-

Reversal of T-cell suppression: Increased L-arginine availability promotes the proliferation and activation of cytotoxic T-lymphocytes (CTLs), enhancing their ability to recognize and eliminate cancer cells.[3][4]

-

Promotion of pro-inflammatory responses: L-arginine is a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a molecule with pleiotropic roles in inflammation and anti-tumor immunity. By increasing the substrate availability for NOS, arginase inhibition can shift the TME towards a more pro-inflammatory state.[3][4]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Source |

| Recombinant Human Arginase 1 | 86 | [5][6] |

| Recombinant Human Arginase 2 | 296 | [5][6] |

| Native Arginase 1 (Human Granulocyte Lysate) | 178 | [5] |

| Native Arginase 1 (Human Erythrocyte Lysate) | 116 | [5] |

| Native Arginase 1 (Human Hepatocyte Lysate) | 158 | [5] |

| Native Arginase 1 (Cancer Patient Plasma) | 122 | [5] |

| Arginase in Human HepG2 cells | 32 µM | [5] |

| Arginase in Human K562 cells | 139 µM | [5] |

| Arginase in Primary Human Hepatocytes | 210 µM | [5] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome | Source |

| CT26 (colorectal carcinoma) | Numidargistat (100 mg/kg, p.o., twice daily) + anti-PD-L1 | Inhibition of tumor growth | [5] |

| LLC (Lewis lung carcinoma) | Arginase inhibitor | Modest inhibition of tumor growth alone, potentiated anti-tumor effects of anti-PD-1 and STING agonist | [7][8] |

| B16 (melanoma) | CB-1158 | Reduced tumor growth | [9] |

| 4T1 (breast cancer) | CB-1158 | Reduced tumor growth | [9] |

| GL261 (glioma) | OAT-1746 (another arginase inhibitor) | Increased arginine levels in the brain | [9] |

Experimental Protocols

This section outlines the general methodologies used to evaluate the impact of this compound.

In Vitro Arginase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Numidargistat against recombinant and native arginase.

Methodology:

-

Enzyme Source: Recombinant human ARG1 and ARG2, or lysates from human granulocytes, erythrocytes, hepatocytes, or cancer cell lines (HepG2, K562).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mmol/L sodium phosphate, 130 mmol/L NaCl, pH 7.4) containing a known concentration of the enzyme, MnCl2 (as a cofactor), and L-arginine (substrate).[2]

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1 hour).[2]

-

Urea Detection: Stop the reaction and measure the amount of urea produced. This is typically done using a colorimetric assay (e.g., with α-isonitrosopropiophenone).

-

IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of Numidargistat alone and in combination with other therapies in syngeneic mouse models.

Methodology:

-

Cell Line Culture: Culture murine cancer cell lines (e.g., CT26, LLC, B16, 4T1) under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment groups:

-

Vehicle control

-

This compound (e.g., 100 mg/kg, administered orally twice daily)[5]

-

Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody)

-

Combination of Numidargistat and immune checkpoint inhibitor

-

-

Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, collect tumors and spleens for further analysis:

-

Flow Cytometry: Prepare single-cell suspensions and stain with fluorescently labeled antibodies to quantify immune cell populations (e.g., CD8+ T cells, regulatory T cells, MDSCs).

-

LC-MS/MS: Analyze plasma and tumor homogenates to measure L-arginine concentrations.[1]

-

-

Data Analysis: Compare tumor growth rates and immune cell infiltration between treatment groups.

References

- 1. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. incb001158 - My Cancer Genome [mycancergenome.org]

- 4. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]

The Arginase Inhibitor INCB01158: A Comprehensive Technical Overview of its Biological Targets in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB01158, also known as numidargistat, is an orally bioavailable small-molecule inhibitor of arginase, a critical enzyme in the tumor microenvironment (TME).[1][2] Arginase-mediated depletion of L-arginine is a key mechanism of tumor immune evasion, leading to the suppression of T-cell and Natural Killer (NK) cell proliferation and function.[2][3] By targeting arginase, INCB01158 aims to restore L-arginine levels, thereby reversing this immunosuppressive effect and promoting an anti-tumor immune response.[1][2] This technical guide provides an in-depth overview of the biological targets of INCB01158 in cancer cells, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Biological Target: Arginase

The primary biological target of INCB01158 is the enzyme arginase. There are two isoforms of arginase, ARG1 and ARG2, which catalyze the hydrolysis of L-arginine to ornithine and urea.[4]

-

Arginase 1 (ARG1): Predominantly found in the cytosol of cells, ARG1 is highly expressed by myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and neutrophils within the TME.[5][6] These cells release ARG1 into the extracellular space, leading to the depletion of L-arginine.[5]

-

Arginase 2 (ARG2): This isoform is located in the mitochondria and its expression has been correlated with a malignant phenotype and poor prognosis in some cancers.[6] While INCB01158 is a potent inhibitor of human arginase, some research suggests the potential for dual inhibition of both ARG1 and ARG2.[3][6]

The depletion of L-arginine by arginase in the TME impairs T-cell function through several mechanisms, including the downregulation of the T-cell receptor (TCR) CD3ζ chain and cell cycle arrest.[3]

Mechanism of Action

INCB01158 competitively inhibits arginase, leading to a dose-dependent increase in plasma and tumor arginine levels.[2][7] This restoration of L-arginine is hypothesized to reactivate suppressed immune cells, particularly CD8+ T-cells and NK cells, enabling them to mount an effective anti-tumor response.[2][5] Preclinical studies have demonstrated that the anti-tumor effect of INCB01158 is immune-mediated.[2]

Signaling Pathway of Arginase Inhibition by INCB01158

Caption: Mechanism of action of INCB01158 in the tumor microenvironment.

Preclinical and Clinical Data

Preclinical Efficacy

In preclinical murine syngeneic tumor models, INCB01158 has demonstrated single-agent anti-tumor efficacy.[2]

| Model | Outcome | Reference |

| Lewis Lung Carcinoma (LLC1) | Single-agent anti-tumor efficacy | [2] |

| Madison-109 Lung Carcinoma | Single-agent anti-tumor efficacy | [2] |

| B16F10 Melanoma | Single-agent anti-tumor efficacy | [2] |

Clinical Trials

INCB01158 has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents.

Table 1: Overview of Key Clinical Trials for INCB01158

| Trial ID | Phase | Treatment Arms | Key Findings | Reference |

| NCT02903914 | Phase 1/2 | Monotherapy (50-150 mg BID); Combination with Pembrolizumab (50-100 mg BID) | Generally well-tolerated. Dose-dependent increase in plasma arginine. Limited anti-tumor activity as monotherapy. Highest response rate (19.2% ORR) in anti-PD-1/PD-L1-naive HNSCC patients in combination with pembrolizumab. | [7][8][9] |

| NCT03314935 | Phase 1/2 | Combination with chemotherapy (e.g., gemcitabine/cisplatin) | In advanced biliary tract cancers, the combination showed an ORR of 24% and a DCR of 67%. | [4][10] |

Table 2: Efficacy Data from NCT02903914 (INCB01158 + Pembrolizumab)

| Tumor Type | Prior Anti-PD-1/PD-L1 | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Naive | 19.2% | 1/26 | 4/26 |

Table 3: Efficacy Data from NCT03314935 (INCB01158 + Chemotherapy in Biliary Tract Cancer)

| Metric | Value |

| Overall Response Rate (ORR) | 24% |

| Disease Control Rate (DCR) | 67% |

| Median Progression-Free Survival (mPFS) | 8.5 months |

Experimental Protocols

Preclinical In Vivo Efficacy Studies

Objective: To evaluate the single-agent anti-tumor efficacy of INCB01158 in murine syngeneic tumor models.

Methodology:

-

Animal Models: C57BL/6 or BALB/c mice are typically used.

-

Tumor Cell Implantation: Mice are subcutaneously injected with a suspension of tumor cells (e.g., Lewis Lung carcinoma, Madison-109 lung carcinoma, or B16F10 melanoma).

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. INCB01158 is administered orally, typically twice daily (BID).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Pharmacodynamic Analysis: Plasma and tumor samples are collected to measure L-arginine levels.

-

Immunophenotyping: Tumors may be harvested at the end of the study for analysis of immune cell infiltrates (e.g., CD8+ T-cells, NK cells) by flow cytometry or immunohistochemistry.

-

Immune Cell Depletion: To confirm the immune-mediated mechanism of action, studies may include cohorts where specific immune cell populations (e.g., CD8+ T-cells, NK cells) are depleted using antibodies.[2]

Clinical Trial Protocol: Phase 1 Dose Escalation (e.g., NCT02903914)

Objective: To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of INCB01158 as a single agent and in combination with pembrolizumab.

Methodology:

-

Study Design: Open-label, non-randomized, dose-escalation study.

-

Patient Population: Patients with advanced/metastatic solid tumors.

-

Dose Escalation: A traditional 3+3 dose-escalation design is used, with cohorts of patients receiving increasing doses of INCB01158 (e.g., 50, 75, 100, 150 mg BID).

-

Safety Monitoring: Patients are monitored for dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs).

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments: Blood samples are collected to evaluate the PK of INCB01158 and the PD effect on plasma arginine levels.

-

Efficacy Assessment: Tumor responses are evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[8]

Experimental Workflow for Preclinical Efficacy and Immune Depletion Studies

Caption: Workflow for preclinical evaluation of INCB01158.

Conclusion

INCB01158 is a first-in-class arginase inhibitor with a well-defined biological target and mechanism of action. By inhibiting arginase in the tumor microenvironment, it restores L-arginine levels, thereby overcoming a key mechanism of tumor-induced immunosuppression. Preclinical studies have demonstrated its immune-mediated anti-tumor activity. Clinical trials have established its safety profile and have shown promising, albeit modest, efficacy in certain tumor types, particularly in combination with immune checkpoint inhibitors and chemotherapy. The ongoing research and clinical development of INCB01158 will further elucidate its therapeutic potential in the evolving landscape of cancer immunotherapy.

References

- 1. incb001158 - My Cancer Genome [mycancergenome.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to Numidargistat Dihydrochloride and its Modulation of Myeloid-Derived Suppressor Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid-derived suppressor cells (MDSCs) represent a significant barrier to effective cancer immunotherapy by creating an immunosuppressive tumor microenvironment (TME). A key mechanism employed by MDSCs is the depletion of L-arginine, an amino acid critical for T cell proliferation and function, through the enzymatic activity of arginase (ARG). Numidargistat dihydrochloride (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small molecule inhibitor of arginase.[1] By blocking arginase activity, Numidargistat restores L-arginine levels in the TME, thereby reversing MDSC-mediated T cell suppression and enhancing anti-tumor immunity. This technical guide provides an in-depth overview of Numidargistat, its mechanism of action, its effects on MDSCs, and detailed experimental protocols for its study.

Profile of this compound

Numidargistat is a selective arginase inhibitor developed for the treatment of solid tumors.[2] It targets both isoforms of the arginase enzyme, ARG1 and ARG2, which are crucial for the hydrolysis of L-arginine to ornithine and urea.[3][4] In the context of oncology, ARG1 is highly expressed by MDSCs and is a primary driver of L-arginine depletion in the TME.[5][6]

Chemical Properties:

-

Chemical Name: (3R,4S)-1-L-alanyl-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid dihydrochloride[2][7]

-

Molecular Formula: C₁₁H₂₂BN₃O₅ · 2HCl[1]

-

Molecular Weight: 287.12 g/mol (free base)[7]

Quantitative Data: Inhibitory Activity

Numidargistat demonstrates potent inhibition of both arginase isoforms across various biological systems. Its activity has been quantified through half-maximal inhibitory concentration (IC₅₀) values.

| Target | System | IC₅₀ (nM) | Reference |

| Recombinant Human Arginase 1 | Enzyme Assay | 86 | [3] |

| Recombinant Human Arginase 2 | Enzyme Assay | 296 | [3] |

| Native Arginase 1 | Human Granulocyte Lysate | 178 | [3] |

| Native Arginase 1 | Human Erythrocyte Lysate | 116 | [3] |

| Native Arginase 1 | Human Hepatocyte Lysate | 158 | [3] |

| Native Arginase 1 | Cancer Patient Plasma | 122 | [3] |

| Arginase | Human HepG2 Cells | 32,000 | [3] |

| Arginase | Human K562 Cells | 139,000 | [3] |

| Arginase | Primary Human Hepatocytes | 210,000 | [3] |

Table 1: Summary of Numidargistat (CB-1158) IC₅₀ Values.

For comparison, OATD-02, another arginase inhibitor, shows IC₅₀ values of 17 nM for ARG1 and 34 nM for ARG2, while a reference inhibitor used in the same study (resembling Numidargistat) showed values of 69 nM for ARG1 and 335 nM for ARG2.[4]

The Arginase Pathway in MDSC-Mediated Immunosuppression

MDSCs are a heterogeneous population of immature myeloid cells that accumulate in pathological conditions like cancer.[8] They are broadly divided into two main subsets: monocytic MDSCs (M-MDSCs) and polymorphonuclear or granulocytic MDSCs (PMN-MDSCs).[9] A primary mechanism of their immunosuppressive function is the high expression of arginase 1 (ARG1), which depletes L-arginine from the microenvironment.[6][10]

L-arginine is a critical substrate for two competing enzymes: arginase and nitric oxide synthase (iNOS).[11]

-

Arginase (ARG1/ARG2): Converts L-arginine to urea and ornithine. Ornithine is a precursor for polyamines, which are essential for cell proliferation. In the TME, high ARG1 activity by MDSCs leads to L-arginine depletion.[10][12]

-

Nitric Oxide Synthase (iNOS): Converts L-arginine to nitric oxide (NO) and L-citrulline. NO has context-dependent roles in immunity, but its production by T cells is important for their function.[11]

The depletion of L-arginine by MDSCs impairs T cell function through several mechanisms, most notably by causing the downregulation of the CD3ζ chain, a critical signaling component of the T cell receptor (TCR) complex, which leads to T cell cycle arrest.[10][12] Numidargistat directly counteracts this by inhibiting ARG1, thereby preserving extracellular L-arginine concentrations and restoring T cell function.[1]

Figure 1: Mechanism of Numidargistat in reversing MDSC-mediated immunosuppression.

Experimental Protocols

Studying the effects of Numidargistat requires specific methodologies for isolating MDSCs and assessing their function.

Isolation and Characterization of MDSCs

MDSCs can be isolated from various tissues, including peripheral blood (human) or spleen and bone marrow (mouse), using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[13][14][15]

Protocol 5.1.1: Isolation of Murine Splenic MDSCs

-

Spleen Homogenization: Harvest spleens from tumor-bearing mice and generate a single-cell suspension by mechanical dissociation through a 70-µm cell strainer.[16]

-

Red Blood Cell (RBC) Lysis: Resuspend the cell pellet in RBC Lysis Buffer (e.g., ACK buffer) and incubate for 5 minutes at room temperature. Quench the reaction with excess PBS or RPMI medium.

-

MDSC Enrichment (Optional but Recommended): For samples with low MDSC frequency, enrich for Gr-1⁺ cells using anti-Gr-1 magnetic microbeads and MACS columns.[16] This step significantly improves the efficiency of subsequent sorting.

-

Flow Cytometry Staining:

-

Resuspend cells in FACS buffer (PBS with 2% FBS and 2 mM EDTA).

-

Block Fc receptors with anti-CD16/32 antibody to prevent non-specific binding.

-

Stain with a cocktail of fluorescently-conjugated antibodies. A typical panel for murine MDSCs includes:

-

Anti-CD11b

-

Anti-Gr-1 (or more specifically, Anti-Ly6G and Anti-Ly6C)

-

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

-

FACS Sorting:

Arginase Activity Assay

Arginase activity in cell lysates or plasma can be measured using colorimetric assay kits (e.g., from Sigma-Aldrich, Abcam).[17][18] These assays quantify the amount of urea or ornithine produced from the hydrolysis of L-arginine.

Protocol 5.2.1: Colorimetric Arginase Assay

-

Sample Preparation: Lyse isolated MDSCs (~1x10⁶ cells) in 100 µL of assay buffer, often containing a non-ionic detergent like Triton X-100. Centrifuge to pellet debris and collect the supernatant (lysate).

-

Substrate Reaction:

-

Add 10-40 µL of cell lysate to a 96-well plate.

-

Add a substrate buffer containing a manganese salt (Mn²⁺), which is a required cofactor for arginase, and a high concentration of L-arginine.

-

Incubate at 37°C for 1-2 hours to allow the conversion of arginine to urea and ornithine.

-

-

Color Development:

-

Stop the enzymatic reaction.

-

Add a reagent mixture that reacts specifically with the urea produced. This reaction, often involving α-isonitrosopropiophenone (ISPF) or similar compounds under acidic and heated conditions, generates a colored product.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[17]

-

Quantification: Calculate the arginase activity by comparing the sample readings to a standard curve generated with known concentrations of urea. Activity is typically expressed as units/L or units/mg of protein.

T Cell Suppression Assay

This functional assay determines the ability of MDSCs to suppress T cell proliferation and how this is affected by Numidargistat.

Protocol 5.3.1: MDSC-T Cell Co-culture Assay

-

T Cell Preparation: Isolate T cells (e.g., CD8⁺ or total splenocytes) from a healthy, non-tumor-bearing mouse. Label the T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

-

Co-culture Setup:

-

Plate the labeled T cells in a 96-well plate.

-

Add isolated MDSCs at various MDSC:T cell ratios (e.g., 1:2, 1:4, 1:8).[19]

-

Add a T cell stimulus, such as anti-CD3/CD28 antibodies or Concanavalin A, to all wells except the unstimulated control.[19]

-

In the treatment groups, add this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Co-culture the cells for 72-96 hours at 37°C in a CO₂ incubator.

-

Analysis:

-

Harvest the cells and stain for T cell markers (e.g., CD8, CD4).

-

Analyze by flow cytometry. T cell proliferation is measured by the serial dilution of the proliferation dye (each cell division halves the fluorescence intensity).

-

The percentage of divided T cells is calculated. Suppression is observed as a decrease in the percentage of divided T cells in the presence of MDSCs. The reversal of suppression by Numidargistat is seen as a restoration of T cell proliferation.[1]

-

Figure 2: Experimental workflow for an MDSC T cell suppression assay.

Signaling Pathways in MDSC Development and Function

The accumulation and activation of MDSCs are driven by a complex network of signaling pathways initiated by tumor-derived factors. Key cytokines like Granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-6 (IL-6) are critical for the expansion of MDSCs from myeloid precursors in the bone marrow.[8]

These cytokines bind to their respective receptors on myeloid progenitor cells, leading to the activation of downstream signaling cascades, most notably the JAK/STAT pathway.[8] Activation of STAT3 is a central event in MDSC biology.[6] Phosphorylated STAT3 translocates to the nucleus and promotes the transcription of genes associated with cell survival, proliferation, and immunosuppressive functions, including the gene for arginase 1 (Arg1).[6][11]

Figure 3: Simplified signaling pathway for cytokine-driven MDSC expansion.

Conclusion and Future Perspectives

This compound is a promising immuno-oncology agent that targets a fundamental mechanism of immune evasion in cancer. By inhibiting arginase activity within MDSCs, it effectively restores local L-arginine levels, thereby rescuing T cell function from profound metabolic suppression. The data clearly demonstrate its potent activity and provide a strong rationale for its clinical development, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.[1][7] Future research will likely focus on identifying predictive biomarkers for patient response, exploring novel combination strategies, and further elucidating the differential roles of ARG1 and ARG2 inhibition in various cancer types. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers dedicated to advancing this therapeutic strategy.

References

- 1. Numidargistat - Chemietek [chemietek.com]

- 2. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel therapeutic strategies targeting myeloid-derived suppressor cell immunosuppressive mechanisms for cancer treatment [explorationpub.com]

- 7. medkoo.com [medkoo.com]

- 8. Signaling pathways involved in MDSC regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subpopulations of Myeloid-Derived Suppressor Cells (MDSC) impair T cell responses through independent nitric oxide-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of L-Arginine by Myeloid-Derived Suppressor Cells in Cancer: Mechanisms of T cell suppression and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myeloid derived suppressor cells: Targets for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arginine regulation by myeloid derived suppressor cells and tolerance in cancer: mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenotypic Characterization and Isolation of Myeloid‐Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iris.univr.it [iris.univr.it]

- 15. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of Myeloid Derived Suppressor Cells (MDSC) from Naive and Pancreatic Tumor-bearing Mice using Flow Cytometry and Automated Magnetic Activated Cell Sorting (AutoMACS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. abcam.com [abcam.com]

- 19. Arginase-1 is neither constitutively expressed in nor required for myeloid-derived suppressor cell (MDSC)-mediated inhibition of T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Numidargistat Dihydrochloride: A Potent Arginase Inhibitor for Immuno-Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Numidargistat dihydrochloride, also known as CB-1158 dihydrochloride, is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase.[1][2] Arginase is a critical enzyme in the tumor microenvironment, where it depletes L-arginine, an amino acid essential for the proliferation and activation of T-cells. By inhibiting arginase, Numidargistat restores L-arginine levels, thereby reversing myeloid cell-mediated immune suppression and promoting an anti-tumor immune response. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Properties

Numidargistat is a substituted aminopyrrolidine derivative containing a boronic acid moiety, which is crucial for its inhibitory activity against arginase.[3] The dihydrochloride salt form enhances its solubility and stability for pharmaceutical development.

Table 1: Chemical and Physical Properties of Numidargistat and its Dihydrochloride Salt

| Property | Numidargistat | This compound | Reference(s) |

| IUPAC Name | (3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid | (3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid dihydrochloride | [3] |

| Synonyms | CB-1158, INCB01158 | CB-1158 dihydrochloride, INCB01158 dihydrochloride | [1][4] |

| CAS Number | 2095732-06-0 | Not Available | [5] |

| Molecular Formula | C₁₁H₂₂BN₃O₅ | C₁₁H₂₄BCl₂N₃O₅ | [1][5] |

| Molecular Weight | 287.12 g/mol | 360.04 g/mol | [1][5] |

| Appearance | Solid | White to yellow solid | [1] |

| Solubility | Soluble in DMSO | Soluble in Water (37.78 mg/mL) and DMSO (55 mg/mL) | [1][6] |

| Storage | -20°C, stored under nitrogen, away from moisture | -20°C, stored under nitrogen, away from moisture | [1] |

Mechanism of Action

Numidargistat is a competitive inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2), enzymes that catalyze the hydrolysis of L-arginine to L-ornithine and urea.[4][7] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and neutrophils express high levels of arginase, leading to the depletion of L-arginine.[7] This L-arginine deprivation impairs T-cell receptor (TCR) signaling and proliferation, thereby suppressing the anti-tumor immune response.[2]

Numidargistat blocks this immunosuppressive mechanism by inhibiting arginase activity, which restores extracellular L-arginine levels.[2] The increased availability of L-arginine promotes the proliferation and activation of cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells, leading to an enhanced immune-mediated anti-tumor response.[8]

Mechanism of Numidargistat in the Tumor Microenvironment.

Pharmacological Properties

Numidargistat is a potent inhibitor of both human arginase 1 and 2, with greater selectivity for ARG1. It has demonstrated efficacy in various preclinical cancer models, both as a monotherapy and in combination with other immunotherapies.

Table 2: In Vitro Inhibitory Activity of Numidargistat

| Target | IC₅₀ (nM) | Source | Reference(s) |

| Recombinant Human Arginase 1 | 86 | MedChemExpress | [1][4] |

| Recombinant Human Arginase 2 | 296 | MedChemExpress | [1][4] |

| Human Granulocyte Arginase 1 | 178 | MedChemExpress | [1] |

| Human Erythrocyte Arginase 1 | 116 | MedChemExpress | [1] |

| Human Hepatocyte Arginase 1 | 158 | MedChemExpress | [1] |

| Cancer Patient Plasma Arginase 1 | 122 | MedChemExpress | [1] |

Table 3: Cellular Inhibitory Activity of Numidargistat

| Cell Line | IC₅₀ (µM) | Source | Reference(s) |

| Human HepG2 | 32 | MedChemExpress | [1] |

| Human K562 | 139 | MedChemExpress | [1] |

| Primary Human Hepatocytes | 210 | MedChemExpress | [1] |

Experimental Protocols

Recombinant Human Arginase Inhibition Assay

This protocol describes a method to determine the in vitro potency of Numidargistat against recombinant human arginase 1. The assay measures the amount of urea produced from the enzymatic hydrolysis of L-arginine.

Materials:

-

Recombinant Human Arginase 1 (e.g., R&D Systems, Cat# 5868-AR)

-

L-arginine

-

Manganese Chloride (MnCl₂)

-

Urea standard

-

Reagent A: o-phthaldialdehyde (OPA) solution

-

Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

-

Assay Buffer (e.g., 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4)

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant human arginase 1 with MnCl₂ in the assay buffer to ensure full enzymatic activity.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Initiation: In a 96-well plate, add the activated enzyme, the Numidargistat dilutions (or vehicle control), and initiate the reaction by adding the L-arginine substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Urea Detection: Stop the reaction and detect the produced urea by adding a mixture of Reagent A and Reagent B. This mixture reacts with urea to form a colored product.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: Construct a dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Workflow for Recombinant Arginase Inhibition Assay.

Cell-Based Arginase Activity Assay

This protocol outlines a method to assess the inhibitory effect of Numidargistat on intracellular arginase activity in cancer cell lines.

Materials:

-

Arginase-expressing cancer cell lines (e.g., HepG2, K-562)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

L-arginine

-

This compound

-

Urea detection reagents (as in 4.1)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a dose-titration of this compound in fresh cell culture medium containing a defined concentration of L-arginine.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

-

Urea Measurement: Determine the urea concentration in the supernatant using the same detection method described in the recombinant enzyme assay (section 4.1).

-

Data Analysis: Calculate the inhibition of intracellular arginase activity and determine the IC₅₀ value.

Synthesis

Conclusion

This compound is a promising immuno-oncology agent that targets the immunosuppressive tumor microenvironment by inhibiting arginase. Its potent and selective inhibition of arginase restores L-arginine levels, leading to the activation of an anti-tumor immune response. The data presented in this guide highlight its well-defined chemical structure, favorable pharmacological properties, and clear mechanism of action. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this novel arginase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

The Immunomodulatory Landscape of Numidargistat Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride (also known as CB-1158 or INCB001158) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase.[1] Arginase plays a critical role in immune suppression within the tumor microenvironment (TME) by depleting L-arginine, an amino acid essential for the proliferation and function of T cells and Natural Killer (NK) cells.[2][3] By inhibiting arginase, Numidargistat aims to restore L-arginine levels, thereby reversing myeloid cell-mediated immune suppression and promoting an anti-tumor immune response.[2][4] This technical guide provides an in-depth overview of the immunomodulatory effects of this compound, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Mechanism of Action: Arginase Inhibition

Numidargistat competitively inhibits both isoforms of arginase, ARG1 and ARG2, which are responsible for the hydrolysis of L-arginine to ornithine and urea.[3][5] Myeloid-derived suppressor cells (MDSCs) and other myeloid cells within the TME express high levels of ARG1, leading to a localized depletion of L-arginine.[2][4] This nutrient-deprived environment impairs T-cell receptor (TCR) signaling and arrests T-cell proliferation, effectively dampening the anti-tumor immune response.[6] Numidargistat's inhibition of arginase activity increases the bioavailability of L-arginine, thus restoring T-cell function and enhancing immune-mediated tumor cell killing.[3][6]

Signaling Pathway of Numidargistat's Immunomodulatory Action

Quantitative Data Summary

Preclinical Activity of Numidargistat

The preclinical efficacy of Numidargistat has been demonstrated through various in vitro and in vivo studies.

| Parameter | Value | Source |

| Enzymatic Inhibition | ||

| Recombinant Human Arginase 1 (IC50) | 86 nM | [3] |

| Recombinant Human Arginase 2 (IC50) | 296 nM | [3] |

| Native Arginase in Human Granulocyte Lysate (IC50) | 178 nM | [3] |

| Native Arginase in Human Erythrocyte Lysate (IC50) | 116 nM | [3] |

| Native Arginase in Human Hepatocyte Lysate (IC50) | 158 nM | [3] |

| Arginase in Cancer Patient Plasma (IC50) | 122 nM | [3] |

| Cellular Activity | ||

| Intracellular Arginase in HepG2 cells (IC50) | 32 µM | [3] |

| Intracellular Arginase in K-562 cells (IC50) | 139 µM | [3] |

| Intracellular Arginase in Primary Human Hepatocytes (IC50) | 210 µM | [3] |

| In Vivo Efficacy (CT26 Tumor Model) | ||

| Tumor Growth Inhibition (Monotherapy) | Significant reduction | [4] |

| Tumor Growth Inhibition (with anti-PD-L1) | Enhanced inhibition | [4] |

| Pharmacodynamics (Phase 1 Clinical Trial) | ||

| Arginase Inhibition at 50mg and 100mg doses | >90% | [7] |

| Plasma Arginine Increase (50mg dose) | 2.4-fold | [7] |

| Plasma Arginine Increase (100mg dose) | 4-fold | [7] |

Clinical Efficacy of Numidargistat (INCB001158) in Phase 1 Trial (NCT02903914)

This phase 1 study evaluated Numidargistat as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.

| Parameter | Monotherapy (n=107) | Combination with Pembrolizumab (n=153) | Source |

| Patient Demographics | [8][9] | ||

| Median Age (years) | 62 | 64 | [8][9] |

| Treatment Exposure | [8][9] | ||

| Median Duration (days) | 56 | 84 | [8][9] |

| Safety | [8][9] | ||

| Grade ≥3 Treatment-Emergent Adverse Events | 45.8% | 51.7% | [8][9] |

| Most Common Related Adverse Events | Fatigue (9.3%), Nausea (9.3%) | Diarrhea (16.3%), Fatigue (15.0%) | [8][9] |

| Efficacy | [8][9] | ||

| Overall Response Rate (ORR) in anti-PD-1/PD-L1-naive HNSCC | N/A | 19.2% | [8][9] |

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This assay is crucial for assessing the ability of Numidargistat to reverse myeloid cell-mediated T-cell suppression.

References

- 1. medkoo.com [medkoo.com]

- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]